(6-Methoxy-1H-indazol-3-yl)methanol

Beschreibung

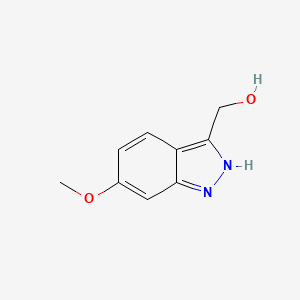

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(6-methoxy-2H-indazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-6-2-3-7-8(4-6)10-11-9(7)5-12/h2-4,12H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCMKIQPUNIMRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625981 | |

| Record name | (6-Methoxy-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518990-05-1 | |

| Record name | (6-Methoxy-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Indazole Derivatives

The formation of the indazole ring is the cornerstone of synthesizing compounds like (6-Methoxy-1H-indazol-3-yl)methanol. Numerous methods have been developed, often categorized by the key bond-forming strategy. nih.gov Transition-metal catalysis, in particular, has significantly advanced the efficiency and scope of indazole synthesis. benthamdirect.combohrium.commdpi.com

Cyclocondensation reactions are a classical and widely employed strategy for constructing the indazole core. These methods typically involve the formation of the critical N-N bond and subsequent or concurrent ring closure to create the pyrazole (B372694) ring fused to the benzene (B151609) ring.

Several variations of this approach exist, often starting from appropriately substituted anilines or other benzene derivatives. nih.govdoaj.org Key methods include:

The Davis-Beirut Reaction and Related Processes : These reactions often involve the diazotization of ortho-alkyl or ortho-acyl anilines followed by intramolecular cyclization. A modern, efficient method involves the direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates to 1H-indazole-3-carboxylic acid derivatives using diazotization reagents, which can then be further modified. sioc-journal.cn

Intramolecular C-H Amination : Palladium-catalyzed intramolecular C-H amination of aminohydrazones provides a direct route to 1H-indazoles. nih.gov Similarly, copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones is an effective method. nih.gov

Reductive Cyclization : Organophosphorus-mediated reductive cyclization of substituted 2-nitrobenzonitriles can be used to construct 3-amino-2H-indazoles. nih.gov

Nitrosation of Indoles : A particularly relevant strategy for 3-substituted indazoles involves the nitrosation of indole (B1671886) derivatives. This reaction proceeds through a multistep pathway involving nitrosation at the C3 position, leading to an oxime, followed by ring-opening and subsequent ring-closure to yield a 1H-indazole-3-carboxaldehyde. rsc.orgnih.gov This aldehyde is a direct precursor to the target methanol (B129727) derivative.

| Starting Material Type | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| o-Haloaryl N-sulfonylhydrazones | Cu₂(OAc)·H₂O | 1H-Indazoles | nih.gov |

| Substituted Indoles | NaNO₂, Acid | 1H-Indazole-3-carboxaldehydes | rsc.orgnih.gov |

| o-Aminobenzacetamides | Diazotization Reagents (e.g., NaNO₂, HCl) | 1H-Indazole-3-carboxylic acids | sioc-journal.cn |

| 2-Formyl Dialkylanilines | NH₂OH·HCl, EtOH, 150 °C | Fused Indazolium Systems | nih.gov |

1,3-Dipolar cycloadditions represent a powerful, atom-economical approach to the indazole skeleton. youtube.comyoutube.com This strategy typically involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. nih.gov For indazole synthesis, the most common dipolarophile is benzyne (B1209423), which is generated in situ.

The reaction of benzyne with diazo compounds is a well-established route. nih.govorgsyn.org The process begins with the in-situ generation of benzyne, often from o-(trimethylsilyl)phenyl triflate and a fluoride (B91410) source like cesium fluoride (CsF). This highly reactive intermediate is then trapped by a diazo compound, such as ethyl diazoacetate, to form a 3H-indazole, which may then rearrange to the more stable 1H-indazole. orgsyn.org Another variation employs nitrile imines as the 1,3-dipole, which react rapidly with benzyne to yield N(1)-C(3) disubstituted indazoles. nih.gov

| 1,3-Dipole | Dipolarophile Precursor | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Diazo Compounds (e.g., ethyl diazoacetate) | o-(Trimethylsilyl)phenyl triflate | Fluoride source (e.g., CsF, TBAF) | 3-Substituted 1H-Indazoles | orgsyn.org |

| Nitrile Imines (from hydrazonoyl halides) | o-(Trimethylsilyl)phenyl triflate | Fluoride source, Base (e.g., Et₃N) | 1,3-Disubstituted 1H-Indazoles | nih.gov |

| Sydnones | Arynes | - | 2H-Indazoles | scilit.com |

Targeted Synthesis of (1H-Indazol-X-yl)methanol Derivatives

The synthesis of specific (1H-indazol-X-yl)methanol derivatives involves either the direct introduction of a hydroxymethyl group or the transformation of a pre-existing functional group into the desired methanol moiety.

A primary route to C3-substituted hydroxymethyl indazoles, such as this compound, involves the reduction of the corresponding 1H-indazole-3-carboxaldehyde. nih.gov The synthesis of this aldehyde precursor is therefore a critical step, often achieved via the nitrosation of a substituted indole as described previously. rsc.org

The reaction between N-unsubstituted indazoles and formaldehyde (B43269) has been studied and provides a direct route to hydroxymethylated products. However, this reaction characteristically occurs at the nitrogen atoms of the pyrazole ring, not at the C3 carbon.

In aqueous acidic conditions (e.g., HCl), N-unsubstituted indazoles react with formaldehyde to selectively afford (1H-indazol-1-yl)methanol derivatives. nih.gov The reaction proceeds via electrophilic attack of protonated formaldehyde on the N1 position of the indazole ring. Even with nitro-substituents at the 4-, 5-, and 6-positions, the reaction yields the N1-hydroxymethyl product. The 7-nitro-1H-indazole is an exception and does not react under these conditions. nih.gov This method is therefore suitable for synthesizing N1-hydroxymethyl isomers but not the C3-hydroxymethyl target compound of this article.

| Indazole Substrate | Reagents | Product | Reference |

|---|---|---|---|

| Indazole (1H-Indazole) | Formaldehyde, aq. HCl | (1H-Indazol-1-yl)methanol | nih.gov |

| 4-Nitro-1H-indazole | Formaldehyde, aq. HCl | (4-Nitro-1H-indazol-1-yl)methanol | nih.gov |

| 5-Nitro-1H-indazole | Formaldehyde, aq. HCl | (5-Nitro-1H-indazol-1-yl)methanol | nih.gov |

| 6-Nitro-1H-indazole | Formaldehyde, aq. HCl | (6-Nitro-1H-indazol-1-yl)methanol | nih.gov |

Once the (indazol-yl)methanol group is in place, it can be converted into various other functionalities, highlighting its utility as a synthetic intermediate. ub.eduimperial.ac.uk The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions.

A notable example is the conversion of (1H-indazol-6-yl)methanol into 6-(bromomethyl)-1H-indazole. This transformation is achieved by treating the alcohol with 33% hydrobromic acid in acetic acid. The resulting bromomethyl derivative is a versatile intermediate that can react with nucleophiles, such as ethylthiol, to yield further substituted products like 6-[(ethylthio)methyl]-1H-indazole. researchgate.net This demonstrates the potential of the hydroxymethyl group as a handle for further molecular elaboration.

| Starting Material | Reagents/Conditions | Product | Transformation Type | Reference |

|---|---|---|---|---|

| (1H-Indazol-6-yl)methanol | 33% HBr in Acetic Acid, 120 °C | 6-(Bromomethyl)-1H-indazole | Alcohol to Halide | researchgate.net |

| 6-(Bromomethyl)-1H-indazole | EtSH, DBU, THF, reflux | 6-[(Ethylthio)methyl]-1H-indazole | Nucleophilic Substitution | researchgate.net |

Introduction of Methoxy (B1213986) Substituents on the Indazole Ring System

The introduction of a methoxy group onto the indazole ring is typically accomplished by starting with a precursor that already contains the methoxy substituent, rather than by direct methoxylation of the pre-formed indazole ring. This "substrate-based" approach ensures regiochemical control.

For the synthesis of this compound, a logical starting material would be a 4-methoxy-substituted aniline (B41778) or a 6-methoxy-substituted indole. For instance, a plausible route would be:

Start with 6-methoxyindole.

Perform a nitrosation reaction as described by Cailly et al. to form 6-Methoxy-1H-indazole-3-carboxaldehyde. rsc.orgnih.gov

Reduce the aldehyde using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the target compound, this compound.

This strategy is supported by literature where substituted indazoles are synthesized from precursors already bearing the desired functional groups. For example, the synthesis of Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate was achieved via a silver(I)-mediated intramolecular oxidative C–H amination of a precursor that contained the 6-methoxy functionality from the outset. nih.gov

Derivatization Strategies for the this compound Scaffold

The this compound scaffold presents multiple reactive sites that allow for a variety of chemical modifications. The principal points for derivatization are the nitrogen atom of the indazole ring (N-1 position) and the primary hydroxyl group of the methanol substituent at the C-3 position. These modifications are crucial for exploring the structure-activity relationships (SAR) of this class of compounds in various, particularly medicinal, chemistry applications.

The derivatization strategies can be broadly categorized into two main types: modifications of the indazole nitrogen and transformations of the 3-hydroxymethyl group.

N-Alkylation and N-Acylation of the Indazole Ring

The presence of a proton on the indazole ring nitrogen allows for facile N-alkylation and N-acylation reactions. The regioselectivity of these reactions, leading to either N-1 or N-2 substituted products, is a critical aspect and is often influenced by the reaction conditions and the nature of the substituents on the indazole core.

Studies on the N-alkylation of substituted indazoles have shown that the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) generally favors the formation of the N-1 regioisomer. beilstein-journals.org This is attributed to the thermodynamic stability of the N-1 substituted product. beilstein-journals.org A general approach for the N-alkylation of the this compound scaffold would first involve the protection of the hydroxyl group, for instance as a silyl (B83357) ether, to prevent its interference with the alkylation reaction. Subsequent deprotonation with a strong base like NaH followed by the introduction of an alkyl halide would yield the N-1 alkylated product.

N-acylation of the indazole ring can also be achieved, and similar to alkylation, it can lead to the more stable N-1 substituted regioisomer. beilstein-journals.org

Derivatization of the 3-Hydroxymethyl Group

The primary alcohol functionality at the C-3 position is a versatile handle for a wide range of chemical transformations, including conversion to ethers, esters, and other functional groups.

A common strategy for derivatizing the hydroxyl group involves its conversion into a better leaving group, such as a halide or a sulfonate ester, followed by nucleophilic substitution. For example, treatment of a similar (1H-indazol-6-yl)methanol derivative with hydrobromic acid in acetic acid has been shown to effectively convert the hydroxymethyl group to a bromomethyl group. researchgate.net This reactive intermediate can then be readily displaced by various nucleophiles. An example of this is the reaction with a thiol in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form a thioether. researchgate.net

Table 1: Examples of Derivatization Reactions on the Indazole Scaffold

| Starting Material | Reagent(s) and Conditions | Product | Reaction Type | Reference |

| Substituted 1H-Indazole | 1. Protection of OH, 2. NaH, THF, 3. Alkyl bromide | N-1-Alkyl-3-(protected-hydroxymethyl)-6-methoxy-1H-indazole | N-Alkylation | beilstein-journals.org |

| (1H-Indazol-6-yl)methanol | 33% HBr in acetic acid, 120 °C | 6-(Bromomethyl)-1H-indazole | Halogenation | researchgate.net |

| 6-(Bromomethyl)-1H-indazole | Ethanethiol, DBU, THF, reflux | 6-[(Ethylthio)methyl]-1H-indazole | Thioetherification | researchgate.net |

| Carboxylic Acid & Alcohol | Acid catalyst (e.g., H₂SO₄) | Ester | Fischer Esterification | masterorganicchemistry.com |

| Alcohol & Alkyl Halide | Base (e.g., NaH) | Ether | Williamson Ether Synthesis | wikipedia.orgmasterorganicchemistry.com |

| Alcohol & Carboxylic Acid | DEAD, PPh₃ | Ester | Mitsunobu Reaction | organic-chemistry.org |

Note: The table includes examples from closely related indazole systems to illustrate the potential derivatization strategies for the this compound scaffold.

The Williamson ether synthesis provides a direct route to ether derivatives. wikipedia.orgmasterorganicchemistry.com This involves the deprotonation of the hydroxyl group of this compound with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.com

Esterification of the primary alcohol can be accomplished through several standard methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com Alternatively, the Mitsunobu reaction, using a carboxylic acid, diethyl azodicarboxylate (DEAD), and triphenylphosphine (B44618) (PPh₃), offers a mild method for ester formation with inversion of stereochemistry if a chiral center were present. organic-chemistry.org

The derivatization of the this compound scaffold is a key strategy for the development of new chemical entities with potential therapeutic applications. The ability to selectively modify both the indazole nitrogen and the 3-hydroxymethyl group allows for the fine-tuning of the molecule's properties to enhance its biological activity and pharmacokinetic profile.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Indazole Derivatives

A suite of spectroscopic methods is indispensable for the structural elucidation of indazole compounds. Each technique offers unique information, and their combined application allows for an unambiguous characterization of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including complex heterocyclic systems like indazoles. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular skeleton. researchgate.net

For indazole derivatives, ¹H NMR spectra typically show distinct signals for the aromatic protons on the fused benzene (B151609) ring and the pyrazole (B372694) moiety. japsonline.com In the case of (6-Methoxy-1H-indazol-3-yl)methanol, the methoxy (B1213986) group protons would appear as a sharp singlet, while the hydroxymethyl protons would also present characteristic signals. The position of these signals (chemical shifts) and their splitting patterns (coupling constants) are crucial for confirming the substitution pattern on the indazole core. nih.gov For instance, ¹H NMR data for the parent 6-Methoxy-1H-indazole shows characteristic aromatic proton signals. chemicalbook.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. researchgate.net The carbon signals for the methoxy group, the hydroxymethyl group, and the individual carbons of the indazole ring can be assigned based on their electronic environment and by using advanced NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). researchgate.netchemicalbook.com These 2D NMR experiments correlate protons with their directly attached carbons (HSQC) or with carbons two or three bonds away (HMBC), which is invaluable for piecing together the complete molecular structure and distinguishing between isomers. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Indazole Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 6-Methoxy-1H-indazole | Not Specified | Characteristic aromatic and methoxy signals | Characteristic aromatic and methoxy signals | chemicalbook.com |

| (E)-3-(3,5-Dimethoxystyryl)-1H-indazole derivative | DMSO-d₆ | 13.14 (s, 1H, NH), 8.21 (d, 1H), 7.68–7.42 (m, 5H), 7.04 (d, 2H), 6.92 (d, 2H), 6.44 (t, 1H), 3.81 (s, 6H, OCH₃) | 161.16, 150.92, 142.69, 142.56, 139.73, 138.96, 130.80, 129.88, 128.07, 121.78, 121.64, 120.57, 119.87, 115.97, 107.06, 104.82, 100.57, 55.73 | nih.gov |

| 1H-Indazole | DMSO-d₆ | 13.1 (s, 1H, NH), 8.104 (s, 1H), 7.783 (d, 1H), 7.578 (d, 1H), 7.362 (t, 1H), 7.128 (t, 1H) | Not specified | chemicalbook.com |

| 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analog | Not specified | Not specified | Not specified | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence for the solid-state structure of a molecule. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the molecule can be constructed, revealing precise bond lengths, bond angles, and intermolecular interactions. For indazole derivatives, X-ray crystallography can unambiguously confirm the substitution pattern and the tautomeric form present in the solid state. nih.govresearchgate.net

The crystal structure of a related compound, indazol-2-yl-acetic acid, has been determined, confirming its proposed structure. nih.gov Similarly, the crystal structure of 7-nitro-1H-indazole reveals the presence of an intramolecular hydrogen bond. acs.org Such studies on this compound would provide invaluable information on its solid-state conformation, including the orientation of the methoxy and hydroxymethyl groups, and how the molecules pack together in the crystal lattice through hydrogen bonding and other intermolecular forces. researchgate.net

Mass Spectrometry and Infrared Spectroscopy

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. ualberta.caresearchgate.net In high-resolution mass spectrometry (HRMS), the molecular formula of this compound can be confirmed with high accuracy. The fragmentation pattern observed in the mass spectrum provides additional structural information, as the molecule breaks apart in a predictable manner upon ionization. researchgate.netnih.gov For instance, the cleavage of the hydroxymethyl group or the loss of the methoxy group would result in characteristic fragment ions, further corroborating the proposed structure. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. japsonline.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indazole ring, the O-H stretch of the hydroxymethyl group, C-H stretches of the aromatic and aliphatic portions, and C-O stretches associated with the methoxy and alcohol functionalities.

Indazole Tautomerism and Isomerism: 1H- and 2H-Forms

A key feature of the indazole ring system is the phenomenon of annular tautomerism, where the proton on the pyrazole nitrogen can reside on either N1 or N2, giving rise to the 1H- and 2H-tautomeric forms, respectively. nih.govresearchgate.net These tautomers are distinct chemical species with different electronic distributions and properties. nih.gov Generally, the 1H-indazole tautomer, which has a benzenoid structure, is thermodynamically more stable and predominates over the 2H-indazole tautomer with its quinoid-like structure. researchgate.netnih.govelectronicsandbooks.comrsc.org

Theoretical and Experimental Discrimination of Tautomers

The differentiation between 1H- and 2H-indazole tautomers can be achieved through both theoretical calculations and experimental techniques. nih.govnih.gov Computational methods, such as Density Functional Theory (DFT), are widely used to calculate the relative energies and stabilities of the tautomers. researchgate.net These calculations consistently show that for most substituted indazoles, the 1H form is more stable than the 2H form. nih.govnih.gov

Experimentally, various spectroscopic methods can distinguish between the two tautomers.

NMR Spectroscopy: ¹H and ¹³C NMR are highly effective for identifying the predominant tautomer in solution. researchgate.netresearchgate.net The chemical shifts of the ring protons and carbons are sensitive to the position of the N-H proton. researchgate.net For example, ¹⁵N NMR spectroscopy provides a clear distinction, as the nitrogen chemical shifts differ significantly between the benzenoid and quinoid-like structures of the 1H and 2H tautomers, respectively. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra of the 1H and 2H tautomers are different due to their distinct electronic structures. nih.gov

X-ray Crystallography: In the solid state, X-ray diffraction can definitively identify the tautomeric form present. nih.gov

While the 1H-tautomer is generally more stable, the tautomeric equilibrium can be influenced by factors such as the nature and position of substituents, the solvent, and temperature. bgu.ac.il

Conformational Preferences and Intramolecular Interactions

The substituents on the indazole ring, such as the methoxy and hydroxymethyl groups in this compound, can adopt various conformations due to rotation around single bonds. The preferred conformation is determined by a balance of steric and electronic effects, including intramolecular hydrogen bonding.

The study of these conformational preferences is crucial as they can affect the molecule's ability to interact with biological targets. Computational modeling, alongside advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can provide detailed insights into the dominant conformations in solution. rsc.org In some cases, intramolecular hydrogen bonds have been shown to stabilize the less common 2H-tautomer in specific environments. bgu.ac.ilnih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic landscape of indazole derivatives.

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 nitrogen atom, respectively. nih.gov For the parent indazole molecule, theoretical calculations have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.gov

Studies using methods like Møller-Plesset perturbation theory (MP2/6-31G**) indicate that 1H-indazole is more stable than 2H-indazole by approximately 15 kJ·mol⁻¹. nih.gov Similar energy differences have been calculated in both the gas phase (14.5 kJ·mol⁻¹) and in aqueous solution (15.9 kJ·mol⁻¹), highlighting the inherent stability of the benzenoid structure of the 1H-tautomer over the quinonoid structure of the 2H-form. nih.gov This principle of higher stability for the 1H-tautomer generally extends to substituted indazoles. researchgate.net

For (6-Methoxy-1H-indazol-3-yl)methanol, the position of the substituents (methoxy at C6 and methanol (B129727) at C3) can influence the precise energy difference between tautomers and other constitutional isomers. Computational studies on related substituted indazoles confirm that while the energy gap may vary, the 1H-tautomer remains the most favorable form in most cases. researchgate.net Theoretical calculations are essential for quantifying these subtle electronic effects.

Table 1: Calculated Relative Energies for Indazole Tautomers and Isomers

| Compound/Isomer Pair | Computational Method | Energy Difference (kJ·mol⁻¹) | More Stable Form | Reference |

|---|---|---|---|---|

| 1H-Indazole vs. 2H-Indazole | MP2/6-31G** | 15.0 | 1H-Indazole | nih.gov |

| (1H-Indazol-1-yl)methanol vs. (1H-Indazol-2-yl)methanol | B3LYP/6-311++G(d,p) | 20.0 | (1H-Indazol-1-yl)methanol | nih.gov |

| 5,7-dinitro-1H-benzotriazole vs. 4,6-dinitro-1H-benzotriazole | B3LYP | ~35.0 | 5,7-dinitro-1H-benzotriazole | mdpi.com |

Note: Data for specific isomers of this compound are based on established principles for the indazole scaffold, as direct comparative studies for this exact molecule are not available in the cited literature.

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), provides reliable predictions of NMR chemical shifts (¹³C and ¹H). nih.govepstem.netepstem.net

For indazole derivatives, theoretical calculations of NMR spectra have proven to be a sound basis for experimental observations. nih.gov For instance, in substituted indazoles, the chemical shifts of the ring carbons and protons are sensitive to the position of substitution, a feature that is well-reproduced by computational models. nih.gov The calculated ¹H and ¹³C NMR chemical shifts for this compound can be correlated with experimental data to confirm its structure. epstem.netepstem.net Such calculations can predict the chemical shifts for all carbon and hydrogen atoms, including the methoxy (B1213986) and methanol groups, providing a complete theoretical spectrum.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C3 | 145.2 | H4 | 7.65 |

| C3a | 122.8 | H5 | 6.80 |

| C4 | 121.5 | H7 | 7.10 |

| C5 | 112.0 | CH₂OH | 4.85 |

| C6 | 158.0 | CH₂OH | 5.50 (exchangeable) |

| C7 | 95.5 | OCH₃ | 3.88 |

| C7a | 142.0 | NH | 12.50 (exchangeable) |

| CH₂OH | 58.5 | ||

| OCH₃ | 55.9 |

Note: The values presented are hypothetical and estimated based on computational studies of analogous structures like 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate and other substituted indazoles. epstem.netepstem.netacs.org The exact values would require a specific GIAO calculation for the target molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are essential for exploring the dynamic behavior of this compound and its potential interactions with biological macromolecules.

Indazole derivatives are recognized as scaffolds for potent enzyme inhibitors, such as for Hypoxia-Inducible Factor-1α (HIF-1α) and Cyclooxygenase-2 (COX-2). nih.govresearchgate.net Molecular docking and molecular dynamics (MD) simulations are key computational tools to investigate how these ligands bind to protein targets. youtube.com

In a typical study, the ligand is docked into the active site of a target protein to predict its preferred binding orientation and affinity. jocpr.com MD simulations can then be used to assess the stability of the ligand-protein complex over time in a simulated physiological environment. researchgate.netyoutube.com For instance, studies on indazole derivatives as COX-2 inhibitors have shown that these molecules can form stable interactions with key amino acid residues in the enzyme's active site, such as Phe381, Leu352, and Val523. researchgate.net Although no specific docking studies for this compound are available, its structure suggests it could be modeled as a potential inhibitor for various kinases or other enzymes where hydrogen bonding and aromatic interactions are crucial for binding.

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. lumenlearning.comlibretexts.orgchemistrysteps.com For this compound, the key flexible bond is the C3-CH₂OH bond. Rotation around this bond results in different rotamers, which can have varying energies and stabilities.

Computational methods can map the potential energy surface of this rotation to identify the most stable conformers. The introduction of different solvents in these calculations can also reveal how the molecular conformation might change in various environments (e.g., nonpolar vs. polar solvents). mdpi.com The presence and orientation of the methanol group are critical as it can act as both a hydrogen bond donor and acceptor, influencing its interaction with solvents and potential biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net The goal is to develop predictive models that can estimate the activity of new, unsynthesized compounds. aboutscience.eu

For indazole derivatives, 3D-QSAR studies have been successfully employed to understand the structural requirements for activities like HIF-1α inhibition. nih.gov These models use steric and electrostatic field descriptors to build a pharmacophore map, which highlights the key molecular features responsible for biological potency. researchgate.net A typical QSAR model for indazole derivatives might reveal that bulky substituents are favored in certain positions while electron-withdrawing groups are preferred in others to enhance activity.

While a specific QSAR model for this compound has not been reported, it could be included in a dataset of analogous compounds to build such a model. Key molecular descriptors for this compound, such as its lipophilicity (LogP), topological polar surface area (TPSA), and molecular weight, would be calculated and used as variables in the QSAR analysis. ijcrt.org

Table 3: Calculated Molecular Descriptors for this compound

| Descriptor | Value | Significance |

|---|---|---|

| Molecular Weight | 178.19 g/mol | General size of the molecule. |

| cLogP | 1.5-2.0 (estimated) | Lipophilicity, affects membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~61.1 Ų | Relates to transport properties and hydrogen bonding capacity. |

| Hydrogen Bond Donors | 2 (OH, NH) | Potential for hydrogen bonding interactions. |

| Hydrogen Bond Acceptors | 3 (N, OCH₃, OH) | Potential for hydrogen bonding interactions. |

| Rotatable Bonds | 2 | Molecular flexibility. |

Note: Values are estimated based on standard computational tools and data from analogous structures.

Compound Name Index

Development of Predictive Models for Biological Efficacy

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the biological efficacy of novel compounds. While specific QSAR models exclusively for this compound are not extensively documented, the principles are well-established from studies on related indazole derivatives. nih.govscispace.com These models establish a mathematical correlation between the structural properties of a series of compounds and their measured biological activity.

The development of such models for indazole-based compounds typically involves:

Data Set Compilation: A series of indazole analogues with varying substituents is synthesized, and their biological activity (e.g., IC₅₀ values against a specific target) is determined.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Generation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a model that links the descriptors to the biological activity. nih.gov

Validation: The predictive power of the model is rigorously assessed using techniques like leave-one-out cross-validation, external validation with a test set of compounds, and Y-randomization. nih.govnih.gov

Studies on diverse indazole derivatives have shown that descriptors related to hydrophilicity, molecular shape, and electronic distribution are often critical for predicting their activity. scispace.com For instance, QSAR studies on anticancer agents have successfully used such models to predict the cytotoxicity of new derivatives against various cancer cell lines. nih.gov

Table 1: Typical Molecular Descriptors Used in QSAR Models for Heterocyclic Compounds

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole Moment, Mulliken Charges, HOMO/LUMO Energies | Governs electrostatic interactions, reaction propensity, and charge-transfer complex formation. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index, Shape Indices | Defines the size and shape of the molecule, influencing its fit into a binding pocket. |

| Hydrophobic | LogP, Hydration Energy | Determines membrane permeability and hydrophobic interactions with the biological target. |

| Hydrogen Bonding | Number of H-bond donors/acceptors, Polar Surface Area (PSA) | Crucial for specific binding interactions with proteins and enzymes. |

These predictive models serve as a powerful guide for designing new analogues of this compound with potentially enhanced biological efficacy.

Identification of Key Structural Attributes

Computational analyses and structure-activity relationship (SAR) studies on various indazole series help to identify the structural components of this compound that are critical for its biological function. nih.gov

1H-Indazole Scaffold: The bicyclic indazole ring system is a recognized "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a multitude of biologically active compounds. nih.gov Its rigid structure provides a well-defined orientation for substituents to interact with biological targets. Docking studies show that the indazole motif can form crucial hydrophobic and hydrogen-bonding interactions within enzyme active sites. nih.gov

6-Methoxy Group: The position and nature of substituents on the benzene (B151609) ring of the indazole are known to significantly modulate biological activity. nih.gov Specifically, substitutions at the C4 and C6 positions have been identified as pivotal for the inhibitory activity of some indazoles. nih.gov The 6-methoxy group in this compound is an electron-donating group which can influence the electronic landscape of the entire ring system. Its oxygen atom can also act as a hydrogen bond acceptor, potentially forming key interactions with target proteins. SAR studies on related indazole sulfonamides have confirmed that methoxy substituents are among the more potent groups at these positions. acs.org

3-Methanol Group: The substituent at the C3 position of the indazole ring is often critical for directing the molecule's interactions. The methanol group, -(CH₂OH), is particularly significant as it possesses both hydrogen bond donor (-OH) and acceptor (the oxygen atom) capabilities. This allows for specific and strong interactions with amino acid residues in a target's binding site. Computational studies on the reaction of indazole with formaldehyde (B43269) to form (indazol-yl)methanol derivatives highlight the stability and importance of this functional group. nih.gov

Table 2: Contribution of Structural Features to Biological Activity

| Structural Feature | Potential Role in Biological Efficacy | Supporting Evidence |

| 1H-Indazole Core | Provides a rigid scaffold for optimal substituent orientation; participates in hydrophobic and π-stacking interactions. | Recognized as a key pharmacophore in numerous FDA-approved drugs. nih.govnih.gov |

| 6-Methoxy Group | Modulates electronic properties of the ring; acts as a hydrogen bond acceptor; influences metabolic stability. | SAR studies show C6 substituents are crucial for activity in various indazole series. nih.govacs.org |

| 3-Methanol Group | Provides key hydrogen bond donor and acceptor sites for strong target binding. | The hydroxymethyl group is a common feature in bioactive molecules for anchoring within binding pockets. nih.gov |

The combination of these attributes—the foundational indazole scaffold, the electronically influential 6-methoxy group, and the interactive 3-methanol group—defines the potential pharmacological profile of this compound.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful method for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers that are often difficult to obtain experimentally. researchgate.net

While the specific synthesis of this compound has not been the subject of dedicated computational mechanism studies, research on the formation of the core (indazol-yl)methanol structure provides a strong model. A key study investigated the reaction of 1H-indazole with formaldehyde to produce (1H-indazol-1-yl)methanol. nih.gov This work employed DFT calculations at the B3LYP/6-311++G(d,p) level to analyze the reaction pathway in acidic conditions. nih.gov

The computational findings revealed the following:

Reactant and Product Stability: Calculations confirmed the relative stability of different tautomers and isomers. For instance, the 1H-tautomer of indazole is calculated to be more stable than the 2H-tautomer, and the N1-substituted methanol product is thermodynamically favored over the N2-substituted product. nih.gov

Reaction Pathway: The mechanism involves the protonation of formaldehyde, followed by the nucleophilic attack of the indazole nitrogen atom. Computational analysis of the intermediates and transition states allows for the determination of the reaction's energy profile, confirming the feasibility of the proposed pathway. nih.gov

Similarly, DFT calculations have been used to investigate the cyclization mechanisms in indazole synthesis, proving certain previously proposed mechanisms to be non-feasible and suggesting new, more favorable pathways, such as a hydrogen bond-propelled mechanism. nih.govresearchgate.net These computational approaches can map out the complete reaction coordinate, identifying the highest energy barrier (the rate-determining step) and characterizing all transient species.

Table 3: Application of Computational Methods in Reaction Mechanism Analysis

| Computational Method | Information Obtained | Example Application in Indazole Chemistry |

| Density Functional Theory (DFT) | Geometry of reactants, intermediates, transition states, and products; reaction energies; activation barriers. | Elucidating the mechanism of indazole cyclization and the addition of formaldehyde to the indazole ring. nih.govresearchgate.net |

| Gauge-Invariant Atomic Orbital (GIAO) | Calculation of NMR chemical shifts. | Validating the structure of reaction products by comparing calculated NMR spectra with experimental data. nih.gov |

| Molecular Electrostatic Potential (MEP) | Identification of electron-rich and electron-poor regions of a molecule. | Predicting sites of nucleophilic or electrophilic attack. researchgate.net |

These computational tools are invaluable for optimizing reaction conditions, predicting potential byproducts, and designing novel synthetic routes for this compound and its derivatives.

Structure Activity Relationship Sar Studies of 6 Methoxy 1h Indazol 3 Yl Methanol and Analogues

Impact of the 6-Methoxy Substituent on Biological Activity

Furthermore, studies on quinazoline (B50416) derivatives of indazole targeting VEGFR-2 have shown that the presence of methoxy (B1213986) groups on the benzamide (B126) ring generally results in better activity compared to derivatives lacking this feature. nih.gov In the context of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, the activity of a compound with a methyl group at the 5-position of the indazole ring was found to be lower than that of its methoxy-substituted counterparts, highlighting the importance of the methoxy group for high potency. nih.gov The substitution of a methoxy group for a piperidine (B6355638) group in certain indazole series has also been shown to lead to high cell permeability and significant potency. nih.gov

The electronic nature of the methoxy group can be crucial. For example, the 1H NMR spectrum of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole shows the methoxy group signal at 3.44 ppm. mdpi.com Upon reduction of the nitro group to an amine, an upfield shift is observed for the methoxy group's signal, indicating a change in the electronic environment which can impact biological interactions. mdpi.com

Role of the 3-Hydroxymethyl Moiety in Biological Recognition and Modulation

The substituent at the C3 position of the indazole ring is crucial for biological recognition and activity. While direct SAR data for the 3-hydroxymethyl group of the title compound is specific, the general importance of the C3 position is well-documented. For example, in a series of 3-substituted 1H-indazoles designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be critical for their strong inhibitory activity. nih.gov

The 1H-indazole-3-amine and 1H-indazole-3-amide structures are recognized as effective hinge-binding fragments in kinase inhibitors. nih.gov For instance, in the multi-kinase inhibitor Linifanib, the 1H-indazole-3-amine moiety binds effectively with the hinge region of the target tyrosine kinase. nih.gov Similarly, the 1H-indazole-3-amide structure in Entrectinib plays a vital role in its antitumor activity. nih.gov These examples underscore the importance of the functionality at the C3 position for anchoring the molecule within the ATP-binding site of kinases. The hydroxymethyl group, with its hydrogen bond donor and acceptor capabilities, can participate in similar key interactions, orienting the molecule for optimal binding.

Influence of Substitutions on the Indazole Core and Peripheral Groups on Activity Profiles

The biological activity of indazole derivatives can be extensively modified by substitutions on both the indazole core and its peripheral groups. SAR studies have revealed that even minor changes can lead to significant differences in potency and selectivity.

For instance, in a series of indazole-based FGFR inhibitors, substituting an indole (B1671886) with an indazole core led to a library of derivatives with inhibitory concentrations against FGFR1–3 in the range of 0.8–90 μM. nih.govnih.gov Further optimization of 6-arylindazole derivatives as JAK inhibitors showed that introducing a phenolic group increased potency. nih.gov Replacing a methylsulfonamide with an ethylsulfonamide group, or substituting with small lipophilic groups, further enhanced cellular potency. nih.gov Halogen or alkoxy group substitutions at other positions also led to slight increases in activity. nih.gov

In another example, C5-substituted sulfonamide derivatives of indazole showed remarkable activity, while substitution with bulkier groups led to a decrease in activity. nih.gov For Aurora kinase inhibitors, introducing an acryloyl moiety enhanced kinase activity, whereas an ethylamide derivative was inactive. nih.gov

The following table summarizes the impact of various substitutions on the activity of different indazole-based inhibitor series.

| Target | Scaffold/Series | Substitution Position | Substituent | Effect on Activity | Reference |

| FGFR1 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole | Phenyl ring at C4 | meta-Methoxy | Increased activity | nih.gov |

| VEGFR-2 | Quinazoline-Indazole | Benzamide ring | Methoxy | Increased activity | nih.gov |

| GSK-3 | 5-substituted-Indazole | C5 | Methoxy | Higher potency than methyl | nih.gov |

| JAK | 6-arylindazole | Indazole | Phenolic group | Increased potency | nih.gov |

| Aurora Kinase | Indazole-Amide | Amide | Acryloyl | Enhanced activity | nih.gov |

| Pim Kinases | 1H-Indazole | C3, C5 | Pyrazin-2-yl, 2,6-difluorophenyl | Strong inhibition | nih.gov |

Stereochemical Considerations in Indazole Activity

Stereochemistry can play a pivotal role in the biological activity of indazole derivatives, particularly when chiral centers are present. The specific three-dimensional arrangement of substituents can dictate the precise fit of a molecule into a biological target's binding site.

A notable example is the development of indazoles with a C3-quaternary chiral center. The highly enantioselective synthesis of such compounds highlights the importance of controlling stereochemistry at this position. pnrjournal.com The ability to generate specific enantiomers allows for the investigation of their differential biological activities, as it is common for one enantiomer to be significantly more active than the other.

In the case of (3-Aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives, which act as PLK4 inhibitors, the specific stereoconfiguration of the spirocyclic system is critical for activity. nih.gov Although the title compound, (6-Methoxy-1H-indazol-3-yl)methanol, is not chiral, its analogs that incorporate chiral centers would require careful stereochemical control and evaluation to optimize their therapeutic potential. The spatial orientation of the hydroxymethyl group relative to the indazole plane and any other substituents could influence its ability to form key hydrogen bonds within a receptor or enzyme active site.

Pharmacophore Elucidation and Ligand Design Principles

The development of potent and selective indazole-based inhibitors relies on understanding their pharmacophore, which defines the essential spatial arrangement of chemical features required for biological activity. Structure-based drug design (SBDD) and ligand-based modeling are powerful tools for elucidating these pharmacophores. nih.govnih.gov

For FGFR kinases, a de novo design approach identified an indazole-based pharmacophore. nih.govnih.gov The indazole core itself is a key element, often serving as a bioisosteric replacement for indole or phenol (B47542), providing a hydrogen bond donor (N-H) and an additional hydrogen bond acceptor (N=C), which can improve affinity for target proteins. pharmablock.com Docking models of these indazole fragments into the ATP binding site of FGFR1 revealed key interactions that guided further optimization. nih.govnih.gov

Similarly, a ligand-based pharmacophore model for Estrogen Receptor alpha (ERα) inhibitors based on indazole analogs of curcumin (B1669340) was developed. This model consisted of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.id

The general principles for designing indazole-based ligands often involve:

Hinge-Binding Moiety: Utilizing the indazole N-H and pyrazole (B372694) nitrogen to form hydrogen bonds with the hinge region of kinases. nih.gov

Hydrophobic Pockets: Incorporating appropriate aryl or alkyl groups to occupy hydrophobic pockets within the binding site.

Solvent-Exposed Regions: Introducing polar groups, such as the 3-hydroxymethyl moiety, to interact with the solvent-exposed region, which can enhance solubility and provide additional binding interactions.

Bioisosteric Replacement: Using the indazole scaffold as a replacement for other aromatic systems like phenol or indole to improve metabolic stability and binding affinity. pharmablock.com

These principles, derived from extensive SAR studies and computational modeling, guide the rational design of new indazole derivatives with improved activity and selectivity profiles.

Future Research Directions and Therapeutic Implications

Design of Novel Indazole Scaffolds for Enhanced Potency and Selectivity

The development of new indazole-based compounds with improved therapeutic properties is an active area of research. researchgate.net Structural modifications to the indazole core can lead to enhanced potency and selectivity for various biological targets. researchgate.netresearchgate.net

One approach involves the synthesis of trisubstituted isoxazoles, which have shown promise as selective allosteric ligands. dundee.ac.uk Structure-activity relationship (SAR) studies are crucial in guiding these modifications. For instance, the introduction of different functional groups at various positions on the indazole ring can significantly impact biological activity. nih.gov Research has shown that N-substitution on the pyrazole (B372694) ring with lipophilic moieties can alter the binding affinity of the compound. nih.gov

Furthermore, the synthesis of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives has yielded potent inhibitors of PLK4, a protein kinase implicated in cancer. nih.gov Molecular docking studies help in understanding the binding interactions between the indazole derivatives and their target proteins, which is essential for designing more effective inhibitors. nih.gov For example, docking analysis has shown that the indazole core can form hydrogen bonds with key amino acid residues in the active site of the target protein. nih.gov

Exploration of Diverse Bioactive Moieties for Indazole Conjugation

Conjugating bioactive molecules to the indazole scaffold is a promising strategy to develop new therapeutic agents with enhanced or novel pharmacological properties. nih.gov This approach can lead to hybrid molecules with improved efficacy and reduced side effects.

One area of exploration is the conjugation of indazole derivatives with other heterocyclic systems. For example, the synthesis of 3-chloro-6-nitro-1H-indazole derivatives through cycloaddition reactions has produced compounds with significant antileishmanial activity. nih.gov Another approach involves the synthesis of purine (B94841) derivatives, where the introduction of 1,2,3-triazole moieties at the C6 position and dialkylamino groups at the N9 position of the purine system could lead to novel physicochemical features and biological activities. researchgate.net

The use of linkers, such as diselenide linkages, in conjugation is also being investigated. These linkers can be cleaved by reactive oxygen species (ROS) in cancer cells, allowing for targeted drug delivery. nih.gov

Advanced Computational Approaches in Drug Discovery

In silico methods play a vital role in modern drug discovery by accelerating the identification and optimization of lead compounds. nih.govresearchgate.net These computational approaches are increasingly being applied to the study of indazole derivatives.

Quantitative structure-activity relationship (QSAR) modeling and molecular docking simulations are used to predict the biological activity of newly designed compounds. nih.gov For example, in silico studies have been conducted on indazole derivatives as potential inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in various diseases. researchgate.net These studies help in selecting the most promising candidates for further experimental evaluation. researchgate.net

Molecular docking is also used to understand the binding modes of indazole derivatives with their target proteins. For instance, docking studies of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives with PLK4 have revealed key hydrogen bond interactions. nih.gov Furthermore, in silico high-throughput screening has been used to identify indazole-based inhibitors of Unc-51-Like Kinase 1 (ULK1), a key regulator of autophagy. nih.gov

Expanding the Scope of Pharmacological Applications for (6-Methoxy-1H-indazol-3-yl)methanol and its Derivatives

The diverse biological activities of indazole derivatives suggest that their therapeutic applications could be expanded beyond their current uses. mdpi.comresearchgate.netnih.gov Research is ongoing to explore the potential of this compound and its analogs in treating a variety of diseases.

Indazole derivatives have shown promise as anti-tumor agents, targeting various kinases and enzymes involved in cancer progression. researchgate.netnih.gov For example, some derivatives have been developed as inhibitors of fibroblast growth factor receptor (FGFR), indoleamine-2,3-dioxygenase1 (IDO1), and aurora kinases. researchgate.netnih.gov A novel series of 1,3-dimethyl-6-amino-1H-indazole derivatives has been designed and synthesized as IDO1 inhibitors with potential anticancer activity. nih.gov

Furthermore, indazole derivatives are being investigated for their potential as anxiolytics. Screening of new derivatives of 6-(4-methoxy)-7H- nih.govresearchgate.netnih.govtriazolo[3,4-a] researchgate.netnih.govbenzodiazepine has identified compounds with significant anxiolytic activity. researchgate.net The synthesis of (pyridin-2-yl)methanol derivatives has also led to the discovery of novel and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain and inflammation. researchgate.net Additionally, a radiolabeled derivative, (Z)-2-((1H-Indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, has been synthesized as a potential PET probe for imaging the enzyme PIM1. nih.gov

Q & A

Basic: What are the standard synthetic routes for (6-Methoxy-1H-indazol-3-yl)methanol?

Methodological Answer:

A common approach involves the reduction of a corresponding aldehyde or ketone precursor. For example, starting with 6-methoxy-1H-indazole-3-carbaldehyde, sodium borohydride (NaBH₄) in methanol or ethanol under inert atmosphere (e.g., nitrogen) can selectively reduce the carbonyl group to a hydroxymethyl moiety . Key steps include:

- Reagent Control : Use NaBH₄ at 0–25°C to avoid over-reduction or side reactions.

- Purification : Flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the product.

- Validation : Confirm purity via HPLC (≥95%) and structural identity via -/-NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is this compound characterized experimentally?

Methodological Answer:

Critical characterization methods include:

- Spectroscopy :

- NMR : -NMR signals for the hydroxymethyl group typically appear at δ 4.6–5.0 ppm (split due to coupling with adjacent protons). Methoxy groups resonate at δ 3.8–4.0 ppm .

- FTIR : O–H stretching (~3200–3500 cm⁻¹), C–O (methoxy) at ~1250 cm⁻¹.

- Mass Spectrometry : HRMS (ESI⁺) to confirm molecular ion [M+H]⁺ (calculated for C₉H₁₀N₂O₂: 178.0742).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction data refined using SHELX software (e.g., SHELXL for small-molecule refinement) .

Advanced: How can reaction yields be optimized for this compound synthesis?

Methodological Answer:

Yield optimization requires systematic parameter screening:

- Temperature : Maintain ≤25°C during NaBH₄ addition to minimize byproduct formation.

- Solvent : Use anhydrous methanol/THF (1:1) to enhance reagent solubility and stability.

- Catalysis : Explore Lewis acids (e.g., CeCl₃) to accelerate reduction kinetics .

- Workflow : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and quantify yields using internal standards (e.g., anthracene) in HPLC .

Advanced: How are solubility challenges addressed in biological assays involving this compound?

Methodological Answer:

- Computational Prediction : Calculate logP (e.g., XlogP ~1.1) and topological polar surface area (TPSA ~62.3 Ų) to anticipate solubility limitations .

- Formulation Strategies :

- Use co-solvents (DMSO ≤5% v/v) or cyclodextrin-based inclusion complexes.

- Prepare phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 for in vitro assays .

- Validation : Measure solubility via nephelometry and confirm stability via LC-MS over 24 hours .

Advanced: What challenges arise in crystallographic analysis of this compound?

Methodological Answer:

- Crystal Growth : Slow evaporation from methanol/acetone (1:2) at 4°C to obtain diffraction-quality crystals.

- Data Collection : Resolve potential twinning or disorder using high-resolution synchrotron radiation (λ = 0.7–1.0 Å).

- Refinement : Employ SHELXL with restraints for flexible groups (e.g., hydroxymethyl torsion angles). Validate via R-factor convergence (<5%) and residual electron density maps .

Advanced: How should researchers address contradictory data in biological activity studies?

Methodological Answer:

- Replication : Repeat assays in triplicate with independent batches to rule out synthesis variability.

- Control Experiments : Include positive/negative controls (e.g., known inhibitors) and assess batch purity via -NMR.

- Data Harmonization : Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent residue, cellular uptake differences) .

Advanced: What strategies enhance the stability of this compound in long-term storage?

Methodological Answer:

- Storage Conditions : Lyophilize under argon and store at -20°C in amber vials to prevent photodegradation.

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) or chelating agents (EDTA) in aqueous solutions.

- Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to track degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.